molecular formula C20H13F3O B3039826 1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1352444-96-2

1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B3039826
CAS No.: 1352444-96-2
M. Wt: 326.3 g/mol
InChI Key: XJRACTZDWAQGCJ-KPKJPENVSA-N
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Description

1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic chalcone derivative, a class of compounds recognized for a broad spectrum of pharmacological activities in scientific research . This compound features a reactive α,β-unsaturated ketone system, which is a key structural motif responsible for its ability to interact with various biological targets . Chalcones are extensively investigated in medicinal chemistry for their potential as antiproliferative agents, with some studies showing that related compounds exhibit strong antiproliferative effects in models of ovarian and gastric cancers . The presence of the trifluoromethyl group on the phenyl ring is a common strategy in drug design to enhance metabolic stability and modulate the compound's lipophilicity and binding selectivity . Researchers value this compound as a versatile scaffold for developing novel therapeutic agents, with its core structure serving as a key intermediate for the synthesis of more complex heterocyclic compounds with potentially enhanced biological properties . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(E)-1-naphthalen-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3O/c21-20(22,23)18-10-5-14(6-11-18)7-12-19(24)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRACTZDWAQGCJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 2-naphthaldehyde with 4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions.

    Purification: The crude product obtained from the aldol condensation is purified using recrystallization or column chromatography to yield the desired compound with high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and scalability.

Chemical Reactions Analysis

1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Key Properties:

  • Molecular Formula: C20H13F3O
  • Molecular Weight: 326.31 g/mol
  • CAS Number: 1352444-96-2

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity and alters reactivity, making it useful in creating more complex molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Related Compounds

Compound NameStructureUnique Features
1-(2-Naphthyl)-3-phenylprop-2-en-1-oneStructureLacks trifluoromethyl group
1-(2-Naphthyl)-3-[4-(methyl)phenyl]prop-2-en-1-oneStructureContains methyl instead of trifluoromethyl
1-(2-Naphthyl)-3-[4-(chloromethyl)phenyl]prop-2-en-1-oneStructureChloromethyl substitution

Biological Applications

In biological research, 1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has been utilized as a probe in biochemical assays to investigate enzyme activity and protein-ligand interactions. Its ability to modulate biochemical pathways makes it a candidate for studying various diseases.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Medical Applications

The compound exhibits promising therapeutic properties , particularly in anti-inflammatory and anticancer activities. It has been investigated for its potential role in drug development for conditions such as rheumatoid arthritis and cancer.

Table 2: Therapeutic Potential

Application AreaMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Industrial Applications

In industry, this compound is being explored for the development of advanced materials with specific properties such as high thermal stability and chemical resistance. Its unique chemical structure allows for modifications that can tailor materials for specific applications.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The naphthyl group contributes to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • In contrast, compounds like (E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one () feature an electron-donating dimethylamino (-NMe₂) group, which may reduce electrophilicity but improve solubility . The 2-naphthyl group in the target compound provides extended π-conjugation compared to phenyl analogs, possibly enhancing fluorescence or photostability .

Physicochemical Properties

  • Solubility : The target compound’s hydrophobic 2-naphthyl and -CF₃ groups may reduce aqueous solubility compared to analogs with polar substituents (e.g., -OH, -NMe₂) .
  • Melting Points and Yields :
    • Chalcones with -CF₃ and aromatic groups (e.g., ) show moderate melting points (141–145°C) and yields (~60–76%) .
    • Heterocyclic derivatives (e.g., ) often require tailored crystallization conditions due to complex substituents .

Biological Activity

1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as a chalcone derivative, is an organic compound characterized by its unique structural features, which include a naphthyl group and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Molecular Formula : C20_{20}H13_{13}F3_3O
  • Molecular Weight : 326.31 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The naphthyl moiety contributes to binding affinity and specificity towards these targets, modulating biochemical pathways that lead to its observed effects.

Anticancer Activity

Research has indicated that chalcone derivatives exhibit significant anticancer properties. Studies have shown that this compound inhibits the proliferation of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G1 phase.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54918Caspase activation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests a potential application in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceModelCytokine Inhibition (%)Concentration (µM)
RAW 264.7TNF-α: 6025
THP-1IL-6: 5550

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at G1 phase .
  • Anti-inflammatory Effects in Animal Models : Another study assessed the anti-inflammatory activity in a murine model of arthritis, where treatment with this compound led to reduced swelling and inflammation markers .
  • Antimicrobial Efficacy : A recent investigation into its antimicrobial properties showed promising results against resistant strains of bacteria, suggesting potential use in developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 2-acetylnaphthalene) reacts with a substituted benzaldehyde (e.g., 4-trifluoromethylbenzaldehyde) in alkaline ethanol. Key parameters include:

  • Catalyst : KOH (0.03 mol) or NaOH in ethanol at 0–50°C .
  • Reaction time : 2–3 hours under stirring at room temperature .
  • Workup : Neutralization with dilute HCl, followed by recrystallization from ethanol for purity . Yield optimization requires controlled stoichiometry (1:1 ketone-to-aldehyde ratio) and avoiding excess thionyl chloride, which may lead to side reactions .

Q. How is the structural integrity of this chalcone confirmed post-synthesis?

A multi-technique approach is used:

  • Spectroscopy : ¹H/¹³C NMR to confirm enone geometry (δ ~7.5–8.5 ppm for α,β-unsaturated protons) and trifluoromethyl group presence (¹⁹F NMR at δ -60 to -70 ppm) .
  • Crystallography : Single-crystal XRD with SHELXL refinement (R-factor < 0.05) to resolve naphthyl and trifluoromethyl spatial arrangements .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) matching the theoretical mass .

Intermediate Research Questions

Q. What methodologies are employed to study nonlinear optical (NLO) properties of this compound?

Third-order NLO properties are evaluated via:

  • Z-scan technique : Measures nonlinear absorption (β) and refractive index (n₂) using a Nd:YAG laser (532 nm, 10 ns pulses) .
  • Hyperpolarizability calculations : DFT-based computational models (e.g., B3LYP/6-311G**) to correlate π-conjugation length with NLO efficiency .
  • Crystal engineering : Trifluoromethyl groups enhance dipole alignment, critical for optical limiting applications .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD analysis?

Use slow evaporation from a mixed solvent system (e.g., ethanol:chloroform 3:1) at 25°C. Key factors:

  • Solvent polarity : Moderately polar solvents reduce nucleation rate, favoring larger crystals .
  • Additives : Trace acetic acid (0.1% v/v) can suppress twinning by modulating supersaturation .
  • Validation : Check for systematic absences in XRD data (e.g., space group P2₁/c) to confirm proper crystal packing .

Advanced Research Questions

Q. How do substituents (naphthyl vs. phenyl, trifluoromethyl vs. methoxy) affect the compound’s antimicrobial efficacy?

Structure-activity relationship (SAR) studies reveal:

  • Naphthyl groups : Enhance lipophilicity (logP > 3.5), improving membrane penetration against Gram-positive bacteria .
  • Trifluoromethyl : Electron-withdrawing effect increases electrophilicity, enhancing interaction with bacterial topoisomerases (IC₅₀ ~4.33 µM vs. S. aureus) .
  • Contradictions : Some analogs show reduced activity due to steric hindrance from bulkier substituents (e.g., 4-phenylpiperazine) .

Q. What computational strategies resolve discrepancies in reported NLO efficiencies for similar chalcones?

Address inconsistencies via:

  • Lattice energy modeling : Use CrystalExplorer17 to quantify intermolecular interactions (e.g., C–H···π vs. F···F contacts) affecting solid-state NLO response .
  • Polarizable continuum models (PCM) : Account for solvent effects (e.g., acetonitrile vs. DMF) that alter hyperpolarizability values by 15–20% .
  • Error analysis : Compare experimental Z-scan data (±5% uncertainty) with DFT-predicted values to identify systematic biases .

Q. How can molecular docking explain the compound’s inhibitory activity against EGFR kinase?

Docking workflows (AutoDock Vina) with the EGFR kinase domain (PDB: 1M17):

  • Binding pose : The trifluoromethyl group occupies the hydrophobic back pocket (Leu694, Val702), while the naphthyl moiety engages in π-stacking with Phe699 .
  • Energy metrics : ΔG values < -6.5 kcal/mol correlate with IC₅₀ < 10 µM, but discrepancies arise from solvation energy miscalculations in rigid docking .
  • Validation : Molecular dynamics (100 ns simulations) assess binding stability (RMSD < 2 Å) .

Data Contradiction Analysis

Q. Why do some studies report conflicting third-order NLO susceptibility (χ³) values for structurally similar chalcones?

Key variables causing discrepancies:

  • Laser parameters : Pulse duration (ns vs. ps) affects thermal lensing contributions to χ³ measurements .
  • Crystallographic defects : Twin boundaries or stacking faults in crystals reduce effective χ³ by 30–50% .
  • Substituent orientation : Meta-trifluoromethyl vs. para-trifluoromethyl positioning alters conjugation pathways, changing χ³ by ~10¹² esu .

Methodological Best Practices

  • Synthesis : Monitor reaction progress via TLC (hexane:ethyl acetate 4:1) to minimize byproducts .
  • Crystallography : Use SHELXD for initial phase resolution and Olex2 for structure visualization .
  • Computational modeling : Benchmark docking results against experimental IC₅₀ data to refine scoring functions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Reactant of Route 2
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1-(2-Naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

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